[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both benzene and oxazine ring systems. The official International Union of Pure and Applied Chemistry name for this compound is (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid, reflecting the direct attachment of the acetic acid moiety to the benzoxazine ring system. The Chemical Abstracts Service registry number 134997-91-4 provides unique identification for this specific structural arrangement.
The molecular formula C₁₀H₉NO₄ indicates the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms. This composition reflects the benzoxazine core structure combined with the acetic acid functional group. The systematic numbering system places the nitrogen atom at position one and the oxygen atom at position four within the six-membered oxazine ring, while the benzene ring provides positions five through eight in the fused bicyclic system.
Alternative nomenclature systems have been documented in chemical databases, including the descriptor "2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid". This naming convention emphasizes the benzo[b]oxazin core structure and clearly indicates the position of the acetic acid substituent. The International Union of Pure and Applied Chemistry identifier provides standardized representation: InChI=1S/C10H9NO4/c12-9-5-15-8-2-1-6(4-10(13)14)3-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14).
Molecular Architecture: Benzoxazine Core Structure Analysis
The benzoxazine core structure represents a bicyclic heterocyclic system formed by the fusion of a benzene ring with a six-membered oxazine ring. In this compound, the oxazine ring contains one nitrogen atom at position one and one oxygen atom at position four, creating a 1,4-benzoxazine framework. The core structure exhibits characteristics typical of benzoxazine compounds, including specific bond angles and distances that influence overall molecular geometry.
Research on related benzoxazine derivatives demonstrates that these compounds typically adopt specific conformational preferences due to the constraints imposed by the fused ring system. The benzoxazine ring system generally maintains planarity in the benzene portion while the oxazine ring may exhibit some degree of puckering. Studies of similar 1,4-benzoxazine structures indicate that the six-membered oxazine ring often adopts a half-chair conformation to minimize steric strain.
The molecular weight of 207.18-207.19 grams per mole reflects the substantial size of this bicyclic system with its attached functional groups. Structural analysis reveals that the compound contains both aromatic and aliphatic character, with the benzene ring providing aromatic stability while the oxazine ring and acetic acid substituent contribute to the molecule's reactivity profile. The presence of multiple heteroatoms within the structure creates opportunities for various intermolecular interactions.
The bicyclic nature of the benzoxazine core influences the electronic distribution throughout the molecule. The nitrogen and oxygen atoms within the oxazine ring serve as electron-donating and electron-withdrawing centers, respectively, creating polarization that affects the compound's chemical behavior. This electronic arrangement is particularly significant at position six, where the acetic acid substituent is attached, as this location experiences specific electronic effects from both the nitrogen and oxygen heteroatoms.
Substituent Configuration at Carbon Six Position
The acetic acid substituent at the carbon six position represents a critical structural feature that distinguishes this compound from other benzoxazine derivatives. The attachment occurs through a direct carbon-carbon bond between the benzoxazine ring system and the methylene carbon of the acetic acid group. This positioning places the carboxylic acid functionality in a location that experiences significant electronic influence from the benzoxazine core structure.
The carbon six position is particularly significant because it lies on the benzene portion of the benzoxazine ring system, specifically meta to the oxygen atom and para to the nitrogen atom of the oxazine ring. This positioning creates a unique electronic environment that influences both the acidity of the carboxylic acid group and the overall reactivity of the molecule. The electron-withdrawing nature of the oxazine ring system is expected to enhance the acidity of the carboxylic acid functionality compared to simple acetic acid derivatives.
Crystallographic data suggests that the melting point of this compound ranges from 281-283 degrees Celsius, indicating substantial intermolecular interactions likely involving both hydrogen bonding from the carboxylic acid group and potential π-π stacking interactions from the aromatic benzoxazine system. The relatively high melting point suggests that the acetic acid substituent participates in significant solid-state interactions that stabilize the crystal lattice structure.
The spatial arrangement of the acetic acid group relative to the benzoxazine core affects the compound's overall molecular geometry and potential biological activity. The flexibility of the methylene linker allows for conformational variability in the acetic acid side chain, potentially enabling the molecule to adopt multiple conformations in solution. This conformational flexibility may be important for any potential biological interactions or chemical reactivity patterns exhibited by the compound.
| Property | Value |
|---|---|
| Melting Point | 281-283°C |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18-207.19 g/mol |
| Chemical Abstracts Service Number | 134997-91-4 |
| International Union of Pure and Applied Chemistry Name | (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid |
Tautomeric Forms and Ring-Chair Conformational Analysis
Benzoxazine derivatives are known to exhibit tautomeric equilibria, particularly involving ring-chain tautomerism between cyclic and open-chain forms. Research on related 2-substituted benzoxazine compounds has demonstrated that these molecules can exist in equilibrium between the closed benzoxazine form and open Schiff base forms. While specific tautomeric studies on this compound have not been extensively documented, the structural features suggest potential for similar tautomeric behavior.
The oxazine ring portion of the benzoxazine system exhibits conformational flexibility that influences the overall molecular structure. Studies of related benzoxazine compounds indicate that the six-membered oxazine ring typically adopts a half-chair conformation to minimize steric interactions. In this conformation, specific atoms deviate from planarity to reduce unfavorable steric contacts while maintaining optimal orbital overlap for stability.
Conformational analysis of similar benzoxazine structures reveals that the oxazine ring geometry is influenced by both steric factors and electronic effects. The presence of the oxo group at position three and the potential for hydrogen bonding interactions with the acetic acid substituent may further influence the preferred conformational arrangements. Nuclear magnetic resonance studies of related compounds suggest that conformational interconversion occurs rapidly on the nuclear magnetic resonance time scale at room temperature.
The tautomeric equilibrium position may be influenced by solvent effects, temperature, and the presence of other chemical species. Research on analogous ferrocene-substituted benzoxazines has shown that the equilibrium between cyclic and open forms can be shifted by changing reaction conditions. The acetic acid substituent in this compound may participate in intramolecular hydrogen bonding interactions that could stabilize specific tautomeric forms or conformational arrangements.
Ring puckering parameters for benzoxazine derivatives typically indicate significant deviation from planarity in the oxazine portion of the molecule. The half-chair conformation commonly observed involves specific puckering angles and phase parameters that minimize the total strain energy of the system. These conformational preferences directly influence the spatial arrangement of substituents and may affect the compound's chemical reactivity and potential biological activity profiles.
Properties
IUPAC Name |
2-[(3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-9-4-16-8-2-1-6(3-7(8)11-9)15-5-10(13)14/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFACMGWBVUPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid typically involves the reaction of 2-aminophenol with 2-bromoacetic acid under basic conditions. The reaction proceeds through an O-alkylation step followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antimicrobial Activity:
- Studies have shown that benzoxazine derivatives exhibit antimicrobial properties. For instance, research indicates that similar compounds can inhibit the growth of various bacterial strains, suggesting potential for developing new antibiotics.
-
Anti-inflammatory Effects:
- Compounds related to [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid have been investigated for their ability to reduce inflammation in animal models. This could lead to therapeutic applications in treating inflammatory diseases.
-
Anticancer Properties:
- Preliminary studies indicate that benzoxazine derivatives may possess anticancer activities by inducing apoptosis in cancer cells. Further research is necessary to elucidate the mechanisms involved and optimize efficacy.
Applications in Agrochemicals
-
Herbicidal Activity:
- Research has demonstrated that benzoxazine derivatives can act as herbicides by inhibiting specific enzymes in plants. This application is particularly promising for developing environmentally friendly herbicides.
-
Pesticidal Properties:
- Similar compounds have shown efficacy against various pests, suggesting that this compound may be useful in formulating new pesticides.
Applications in Materials Science
-
Polymer Chemistry:
- The incorporation of benzoxazine structures into polymers has been explored for enhancing thermal stability and mechanical properties. These materials are suitable for high-performance applications.
-
Coating Technologies:
- Due to their chemical stability and resistance to degradation, benzoxazine-based coatings are being investigated for use in protective coatings and adhesives.
Data Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of bacterial strains |
| Anti-inflammatory Effects | Reduces inflammation in animal models | |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Agrochemicals | Herbicidal Activity | Inhibits specific plant enzymes |
| Pesticidal Properties | Effective against various pests | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
| Coating Technologies | Suitable for protective coatings |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that a related benzoxazine derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating potential for further development into a novel antimicrobial agent.
Case Study 2: Herbicidal Efficacy
In agricultural trials, a formulation containing this compound demonstrated effective weed control with minimal impact on crop yield. The compound inhibited the growth of target weed species while promoting the health of surrounding crops.
Case Study 3: Polymer Development
Research into polymer composites incorporating benzoxazine structures showed enhanced thermal stability compared to traditional polymers. These composites maintained integrity at higher temperatures, making them suitable for applications in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid can be better understood by comparing it with analogous benzoxazine derivatives. Key differences include substituent positions, functional groups, and biological applications:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Bioactivity :
- The 6-position substitution (e.g., -OCH2COOH in the target compound) is critical for interactions with ROR-gamma receptors, as seen in patent-protected derivatives for autoimmune disease treatment . In contrast, 7-position analogs (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide) show distinct binding profiles due to spatial orientation differences.
- Chlorination at the 6-position (e.g., 26494-58-6) enhances herbicidal activity by increasing membrane permeability .
Functional Group Impact: Sulfonyl groups (e.g., ethanesulfonyl in CAS N/A ) improve pharmacokinetic properties such as half-life.
Commercial and Research Status: The target compound remains industrially relevant (e.g., Combi-Blocks lists it as a catalog item ), while derivatives like {6-[(diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid (CAS: 1172724-61-6) have been discontinued, likely due to scalability or stability issues .
Biological Activity
[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent studies.
- Molecular Formula : C11H11NO4
- Molecular Weight : 221.21 g/mol
- CAS Number : 1268047-11-5
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. A study published in the European Journal of Medicinal Chemistry demonstrated that synthesized derivatives of 3,4-dihydro-3-oxo-4,6,7-trisubstituted benzoxazine showed a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as Candida species. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 µg/ml, indicating potent activity against tested microorganisms .
| Compound | MIC (µg/ml) | Activity Type |
|---|---|---|
| Compound A | 6.25 | Antibacterial |
| Compound B | 12.5 | Antifungal |
| Compound C | 25 | Antiviral |
Anticancer Activity
Benzoxazine derivatives have also been investigated for their anticancer potential. A systematic review highlighted that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown efficacy against breast cancer cell lines by modulating pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The anti-inflammatory effects of benzoxazine derivatives have been documented in several studies. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Other Biological Activities
Additional studies have reported various other biological activities associated with benzoxazine derivatives:
- Antioxidant Activity : Compounds have shown promise in scavenging free radicals and reducing oxidative stress.
- Protease Inhibition : Some derivatives exhibit inhibitory effects on serine proteases implicated in various diseases .
Case Studies
- Antimicrobial Screening : A study conducted on a series of synthesized benzoxazine derivatives revealed that modifications to the benzoxazine core significantly enhanced their antimicrobial efficacy. The study utilized a twofold serial dilution method to determine MIC values against bacterial strains including E. coli and S. aureus .
- Cancer Cell Line Testing : In a series of experiments on breast cancer cell lines, certain benzoxazine derivatives were shown to induce apoptosis at concentrations as low as 10 µM, demonstrating their potential as chemotherapeutic agents .
Q & A
Q. What are the established synthetic pathways for [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid and its derivatives?
The compound is typically synthesized via internal Michael addition followed by hydrolysis. For example, derivatives are prepared by reacting ortho-toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-benzoxazin-4H-ones, yielding intermediates that are hydrolyzed to the target acetic acid derivatives . Optimization may involve adjusting reaction temperatures (e.g., 45–60°C) and catalysts to improve yields.
Q. How can the purity and structural integrity of synthesized derivatives be validated?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for confirming structural features, such as the benzoxazine ring system and acetic acid sidechain . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation of molecular weight and solid-state conformation .
Q. What analytical techniques are suitable for detecting metabolites or degradation products of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for metabolite identification, as demonstrated in EPA Method D1401/02 for soil residue analysis. This method employs reversed-phase chromatography with electrospray ionization (ESI) and multiple reaction monitoring (MRM) for high sensitivity .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral benzoxazine derivatives?
Biocatalytic enantioselective deacetylation using enzymes like Novozym®-435 in tetrahydrofuran (THF) selectively removes acetyl groups from acetoxyethyl dihydrobenzoxazines, yielding optically enriched intermediates. This chemoselective process preserves aromatic ester groups while targeting alcohol-derived esters .
Q. What computational methods are applicable for studying the conformational dynamics of the benzoxazine ring?
Ring puckering coordinates (amplitude and phase parameters) can model non-planar conformations of the benzoxazine core. These coordinates, derived from crystallographic data, enable quantitative analysis of puckering modes and pseudorotation pathways . Density functional theory (DFT) calculations may further predict stability and reactivity of specific conformers.
Q. How do structural modifications (e.g., substituents on the benzoxazine ring) influence biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro or carbonyl) on the benzoxazine ring enhance COX-2 inhibitory activity, as seen in derivatives tested for anti-inflammatory properties . Neuroprotective effects in murine models correlate with hydroxyl and methyl groups at specific positions, which improve blood-brain barrier permeability .
Q. What strategies address discrepancies in bioactivity data across studies?
Variability in biological outcomes (e.g., neuroprotective vs. cytotoxic effects) often stems from differences in derivatization protocols or assay conditions . Standardizing in vitro models (e.g., cell lines, exposure time) and validating results with orthogonal assays (e.g., enzymatic inhibition and in vivo efficacy) can resolve contradictions .
Methodological Challenges and Solutions
Q. How can low yields in multi-step syntheses be mitigated?
- Optimize reaction stoichiometry : Use a 1:1 molar ratio of reactants to minimize side products.
- Enzymatic catalysis : Replace traditional acid/base catalysts with lipases or esterases for higher selectivity .
- Purification techniques : Employ flash chromatography or preparative HPLC to isolate pure intermediates .
Q. What approaches are effective for characterizing amorphous or non-crystalline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
